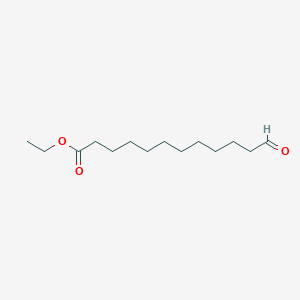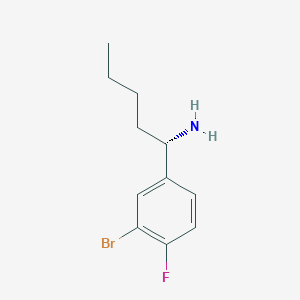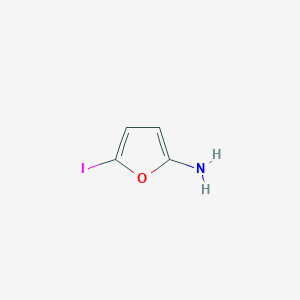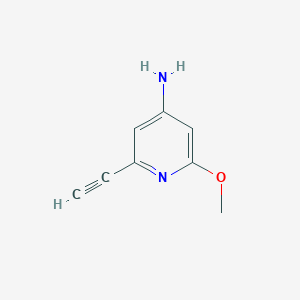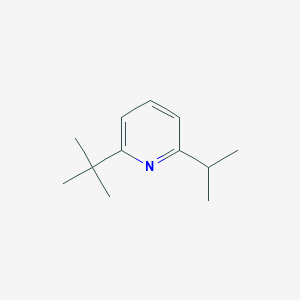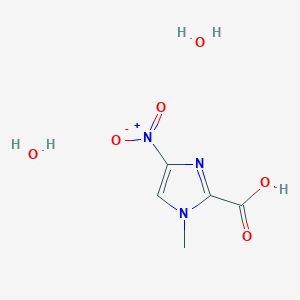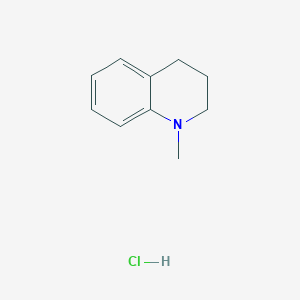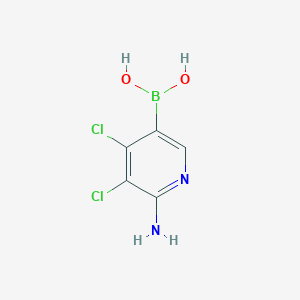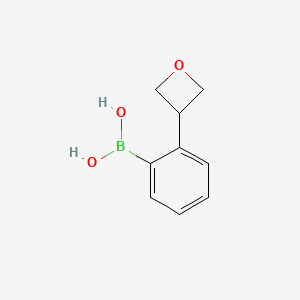![molecular formula C10H10F3NO2S2 B12972870 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)
2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide is an organic compound with the molecular formula C10H10F3NO2S2 and a molecular weight of 297.317 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl sulphonyl moiety, which is further connected to an ethanethioamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide typically involves multiple steps, starting with the preparation of the benzyl sulphonyl precursor. One common method involves the reaction of 4-trifluoromethylbenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with ethanethioamide under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Hydrolysis: The ethanethioamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide include:
2-{[(4-Fluorobenzyl)sulfonyl]ethanethioamide: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
2-{[(4-Chlorobenzyl)sulfonyl]ethanethioamide: The presence of a chlorine atom alters the compound’s electronic properties and its interactions with biological targets.
2-{[(4-Methylbenzyl)sulfonyl]ethanethioamide: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.
Properties
Molecular Formula |
C10H10F3NO2S2 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylsulfonyl]ethanethioamide |
InChI |
InChI=1S/C10H10F3NO2S2/c11-10(12,13)8-3-1-7(2-4-8)5-18(15,16)6-9(14)17/h1-4H,5-6H2,(H2,14,17) |
InChI Key |
FQGYHROXPZDGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)
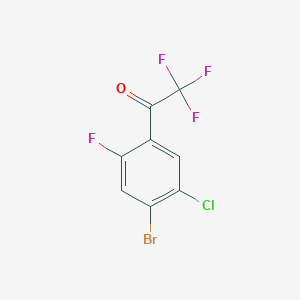
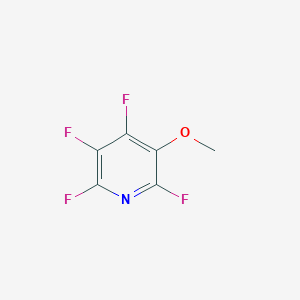
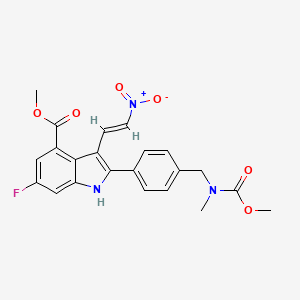
![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
